Bis(pentafluorophenyl)methane
Overview
Description
Synthesis Analysis
The synthesis of bis(pentafluorophenyl)methane and related compounds involves intricate reactions that highlight the flexibility and reactivity of fluorine-containing organometallic compounds. For instance, bis[di-n-alkyl(fluoro)stannyl]methanes exhibit unique dimeric structures in solution, attributed to pentacoordinate tin atoms, showcasing the innovative approaches in synthesizing fluorine-modified organic compounds (Chaniotakis et al., 2004).
Molecular Structure Analysis
The molecular structure of bis(pentafluorophenyl)methane and its derivatives is characterized by the presence of pentafluorophenyl groups attached to a central methane unit, contributing to its unique chemical behavior. Advanced techniques, such as gas-phase electron diffraction, have been utilized to determine the geometric parameters of these molecules, providing insights into their structural characteristics and the influence of fluorine atoms on their overall geometry (Weiss et al., 1992).
Chemical Reactions and Properties
Bis(pentafluorophenyl)methane participates in various chemical reactions, underlining its reactivity and the potential to form complex structures. The compound's fluorine atoms play a pivotal role in its chemical behavior, facilitating reactions that lead to novel materials and catalysts. Studies on related compounds, such as bis(cyclopentadienylthallium)methane, have demonstrated their utility as intermediates in synthesizing dinuclear carbonylmetal complexes, highlighting the diverse chemical reactivity of bis(pentafluorophenyl)methane derivatives (Bitterwolf, 1986).
Scientific Research Applications
Application in Synthesis and Structural Studies of Complexes
- Specific Scientific Field : Chemistry, specifically in the study of complexes .
- Summary of the Application : Bis(pentafluorophenyl)mercury has been used in the synthesis and structural studies of complexes with Di (phosphane oxide) Ligands .
- Methods of Application or Experimental Procedures : The reaction of bis(pentafluorophenyl)mercury with the ligands bis(diphenylphosphano) methane P,P’-dioxide, bis{2-(N,N,N’N’-tetraethyldiaminophosphano)imidazol-1-yl} methane P,P’-dioxide, and bis(2-diphenylphosphanophenyl) ether P,P’-dioxide afforded crystalline σ-donor complexes .
- Results or Outcomes : The molecular structures of the resulting complexes show considerable differences. In one complex, a single bridging bidentate ligand connects two three-coordinate T-shape mercury atoms with a near linear C-Hg-C atom array. Another complex is a one-dimensional coordination polymer in which adjacent four-coordinate mercury atoms with a linear C-Hg-C atom array are linked by bridging bidentate O,O’- ligands .
Application in Catalyst and Materials Synthesis
- Specific Scientific Field : Chemistry, specifically in catalyst and materials synthesis .
- Summary of the Application : Bis(pentafluorophenyl)borane has been widely exploited as a means of incorporating Lewis acidic –B (C 6 F 5) 2 groups into complex structures for a range of applications . These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis and modification of organic materials .
- Methods of Application or Experimental Procedures : The synthesis of bis-pentafluorophenyl borane involves incorporating –B (C 6 F 5) 2 groups into molecules via hydroboration or sigma bond metathesis protocols .
- Results or Outcomes : The resulting borane has been used in a diverse array of uses including the activation of strong bonds, such as C–O and C–F .
Application in Olefin Polymerization
- Specific Scientific Field : Chemistry, specifically in olefin polymerization .
- Summary of the Application : Bis(pentafluorophenyl)borane and salts of the tetrakis (pentafluorophenyl)borate anion have found application in olefin polymerization .
- Methods of Application or Experimental Procedures : The application involves using bis(pentafluorophenyl)borane as a co-catalyst in metallocene-based industrial processes for the homogeneous polymerization of olefins .
- Results or Outcomes : The use of bis(pentafluorophenyl)borane in olefin polymerization has led to the development of more complex and function-specific molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLTVJMUSSXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345206 | |
Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)methane | |
CAS RN |
5736-46-9 | |
Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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